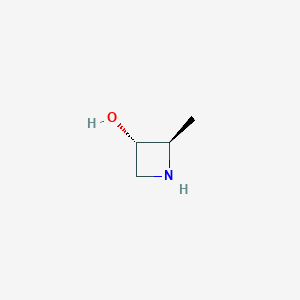

(2R,3S)-2-methylazetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, known as azetidines, are a significant class of compounds in modern organic chemistry. uni-muenchen.de Their importance stems from their unique structural and chemical properties. The azetidine (B1206935) ring is a strained four-membered system, which makes it a valuable synthetic intermediate that can undergo various ring-opening and functionalization reactions. researchgate.net This reactivity, driven by considerable ring strain, allows for the construction of more complex nitrogen-containing molecules. researchgate.net

Azetidines and their derivatives are found in a number of natural products and have shown remarkable biological activities, which has made them attractive targets for synthesis. researchgate.net In medicinal chemistry, the azetidine scaffold is considered a "privileged" motif, often incorporated into drug candidates to improve properties such as metabolic stability, solubility, and target-binding affinity. uni-muenchen.de For instance, the introduction of a 3-substituted azetidinyl group has been shown to enhance the activity of phosphodiesterase inhibitors. researchgate.net The small, rigid nature of the azetidine ring can also serve as a bioisostere for other chemical groups, offering a tool to fine-tune the pharmacological profile of a molecule. uni-muenchen.de

Stereochemical Configuration and Importance of Chiral Azetidine Derivatives

The introduction of stereocenters into a molecule can have a profound impact on its biological activity. This is particularly true for chiral azetidine derivatives, where the specific three-dimensional arrangement of substituents on the ring dictates how the molecule interacts with biological targets like enzymes and receptors. The synthesis of enantiomerically pure azetidines is, therefore, a critical area of research in organic and medicinal chemistry.

The stereoselective synthesis of azetidines allows for the creation of single enantiomers, which is crucial for the development of modern pharmaceuticals where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The defined stereochemistry of chiral azetidines, such as those with substituents at the 2 and 3 positions, provides a rigid scaffold that can be used to control the spatial orientation of functional groups in a larger molecule. This precise positioning is essential for achieving high selectivity and potency in drug candidates.

Overview of (2R,3S)-2-methylazetidin-3-ol as a Versatile Chiral Building Block

This compound is a specific chiral azetidine derivative that has emerged as a valuable building block in advanced organic synthesis. Its structure contains a methyl group at the 2-position and a hydroxyl group at the 3-position, with a defined trans stereochemical relationship. This specific arrangement of functional groups and stereocenters makes it a highly useful intermediate for the synthesis of complex chiral molecules.

The synthesis of this compound often proceeds through a protected intermediate, such as (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol. A stereospecific synthesis for this precursor has been developed, which can then be deprotected to yield the target compound. google.com For example, (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol can be prepared and then activated, for instance by reaction with mesyl chloride, to facilitate further synthetic transformations. google.com

A prominent example of its application is in the synthesis of BLU-945, a next-generation inhibitor of mutant forms of the epidermal growth factor receptor (EGFR) for the treatment of non-small-cell lung cancer. In the synthesis of BLU-945, the commercially available (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol is used as the starting material. google.com The hydroxyl group is activated, and subsequent reactions lead to the incorporation of the chiral azetidine ring into the final drug structure. This highlights the role of this compound as a key chiral building block that imparts specific stereochemical information to a complex and medicinally important molecule.

Below are tables detailing the properties of this compound and its related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | 2231664-66-5 | C₄H₉NO | 87.12 | Free base form. bldpharm.com |

| This compound hydrochloride | 2725774-28-5 | C₄H₁₀ClNO | 123.58 | Hydrochloride salt. |

| (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | 138876-39-8 | C₁₇H₁₉NO | 253.34 | N-protected precursor. chemdad.com |

| (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol | 164906-64-3 | C₁₇H₁₉NO | 253.34 | Enantiomer of the N-protected precursor. lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJASJJDSEUFV-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2r,3s 2 Methylazetidin 3 Ol

Reactions at the Hydroxyl Group

The hydroxyl group of (2R,3S)-2-methylazetidin-3-ol is a key site for synthetic modifications, enabling the introduction of various functionalities through activation, etherification, and esterification reactions.

Activation of the Alcohol Functionality (e.g., Mesylation)

Activation of the hydroxyl group is a common strategy to convert it into a better leaving group for subsequent nucleophilic substitution reactions. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a base, is a frequently employed method for this purpose. This transformation converts the alcohol into a mesylate, which is a highly effective leaving group. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated hydrochloric acid.

The stereochemistry at the C-3 position is crucial in these reactions. The activation process itself proceeds with retention of configuration. However, subsequent nucleophilic substitution at this center will typically occur with inversion of stereochemistry, following an S_N2 mechanism. This allows for the controlled introduction of a new substituent with a defined stereochemical outcome.

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Ether formation can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to yield the corresponding ether.

Esterification is typically accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, carboxylic acids can be coupled directly with the alcohol using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reactions proceed with retention of the stereochemistry at the C-3 position.

Transformations Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center and can participate in a range of bond-forming reactions, including N-alkylation, N-arylation, and the formation of amides and carbamates.

N-Alkylation and N-Arylation Reactions (e.g., Buchwald-Hartwig Couplings, S_NAr Reactions)

N-alkylation of the azetidine nitrogen can be achieved by reaction with alkyl halides. These reactions typically require a base to neutralize the resulting hydrohalic acid. The reactivity of the alkyl halide and the reaction conditions can be tuned to control the extent of alkylation.

N-arylation, the formation of a bond between the azetidine nitrogen and an aromatic ring, can be accomplished through several powerful cross-coupling methodologies. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. organic-chemistry.orgresearchgate.net This reaction is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl partner. For this compound, this reaction provides a direct route to N-aryl derivatives.

Another important method for N-arylation is nucleophilic aromatic substitution (S_NAr). This reaction is effective when the aromatic ring is activated by electron-withdrawing groups (e.g., nitro groups) ortho and/or para to the leaving group (typically a halide). The azetidine nitrogen acts as the nucleophile, displacing the leaving group on the aromatic ring.

A summary of representative N-alkylation and N-arylation reactions is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkylazetidine |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs2CO3), Solvent (e.g., Toluene, Dioxane) | N-Arylazetidine |

| SNAr Reaction | Electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene), Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, DMSO) | N-Arylazetidine |

Formation of Amide and Carbamate (B1207046) Derivatives

The secondary amine of the azetidine ring readily reacts with acylating agents to form amide derivatives. This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. These reactions are typically high-yielding and proceed under mild conditions.

Carbamate derivatives are formed by the reaction of the azetidine nitrogen with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) or isocyanates. The formation of a carbamate can serve as a protecting group for the nitrogen, modulating its reactivity and facilitating further synthetic transformations. For instance, the Boc (tert-butyloxycarbonyl) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O, is a common protecting group for the azetidine nitrogen.

Ring Opening Reactions and Their Stereochemical Control

The strained four-membered ring of azetidines is susceptible to ring-opening reactions under various conditions. rsc.orgresearchgate.net These reactions can be initiated by nucleophiles or electrophiles and often proceed with a high degree of stereochemical control. The regioselectivity of the ring opening is influenced by the substitution pattern on the azetidine ring and the nature of the attacking species.

In the case of this compound, the presence of the methyl group at C-2 and the hydroxyl group at C-3 directs the outcome of the ring-opening reaction. Nucleophilic attack can occur at either C-2 or C-4. Attack at C-4 is generally favored due to less steric hindrance. The stereochemistry of the substituents on the ring plays a crucial role in determining the stereochemical outcome of the product. For instance, nucleophilic ring-opening of activated azetidin-3-ols often proceeds via an S_N2 mechanism, resulting in inversion of configuration at the center of attack.

Lewis acid-mediated ring-opening reactions have also been reported, where coordination of the Lewis acid to the nitrogen or oxygen can activate the ring towards nucleophilic attack. nih.gov The choice of Lewis acid and nucleophile can influence the regioselectivity and stereoselectivity of the ring-opening process.

The table below summarizes key aspects of ring-opening reactions:

| Reaction Type | Reagents/Conditions | Key Factors Influencing Outcome | Stereochemical Consequence |

| Nucleophilic Ring Opening | Nucleophile (e.g., R-MgBr, R-Li, NaN3), Activated azetidine (e.g., N-sulfonyl, N-acyl) | Steric hindrance, Nature of the activating group on nitrogen | Inversion of configuration at the site of attack (S_N2) |

| Reductive Ring Opening | Reducing agent (e.g., LiAlH4, H2/Pd) | Nature of substituents on the ring | Varies depending on the mechanism |

| Lewis Acid-Mediated Ring Opening | Lewis acid (e.g., BF3·OEt2, TiCl4), Nucleophile | Strength of Lewis acid, Nature of nucleophile | Can be controlled by the choice of reagents |

Further Functionalization of the Azetidine Core

The strategic modification of the this compound scaffold is crucial for the development of novel chemical entities. The inherent ring strain of the azetidine ring, along with the stereochemistry of the methyl and hydroxyl groups, dictates the regioselectivity and stereoselectivity of its transformations.

The deprotonation at the carbon atom alpha to the nitrogen atom (α-lithiation) of an azetidine ring, followed by quenching with an electrophile, is a powerful method for introducing substituents at the C2 position. This strategy allows for remote functionalization, creating C2-substituted azetidin-3-ols. The success of this reaction is highly dependent on the nature of the protecting group on the azetidine nitrogen. Electron-withdrawing protecting groups, such as a thiopivaloyl group, facilitate the α-lithiation process. mdpi.com

While direct experimental data on this compound is not extensively reported, studies on the closely related N-thiopivaloylazetidin-3-ol provide significant insights into the expected reactivity. nih.gov The α-lithiation of N-thiopivaloylazetidin-3-ol, when treated with s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, generates a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles. nih.gov

The stereochemical outcome of this trapping reaction is of particular importance. Research indicates that for most electrophiles, the reaction proceeds with a high degree of trans-diastereoselectivity, meaning the newly introduced substituent at C2 is oriented opposite to the hydroxyl group at C3. nih.gov However, in the case of deuteration using D₂O as the electrophile, the cis-diastereoisomer is favored. nih.gov This suggests that the nature of the electrophile can influence the stereochemical course of the reaction. mdpi.com The initial deprotonation is believed to occur preferentially trans to the hydroxyl group, although this is not exclusive. nih.gov

The table below summarizes the outcomes of α-lithiation and electrophile trapping of N-thiopivaloylazetidin-3-ol, which serves as a model for the expected reactivity of a suitably N-protected this compound. The presence of the C2-methyl group in the target compound would likely influence the regioselectivity of the lithiation, favoring deprotonation at the unsubstituted C4 position if not for the directing effect of a suitable N-protecting group and the inherent reactivity of the α-protons. However, for the purpose of remote functionalization at C4, a different strategic approach would be necessary.

Table 1: Electrophile Trapping of Lithiated N-Thiopivaloylazetidin-3-ol

| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| D₂O | 2-Deuterio-N-thiopivaloylazetidin-3-ol | 1:4 | 85 |

| CH₃I | 2-Methyl-N-thiopivaloylazetidin-3-ol | >20:1 | 75 |

| CH₃CH₂I | 2-Ethyl-N-thiopivaloylazetidin-3-ol | >20:1 | 68 |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol | >20:1 | 55 |

| (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N-thiopivaloylazetidin-3-ol | >20:1 | 62 |

Data is based on the study of N-thiopivaloylazetidin-3-ol and serves as an illustrative model. nih.gov

The introduction of diverse functional groups onto the azetidine core is a key strategy for modulating the physicochemical properties of the molecule. Sulfone-containing groups are of particular interest in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their metabolic stability. The installation of such groups onto the this compound scaffold can be envisioned through several synthetic routes.

One common approach is the reaction of the azetidine nitrogen with a sulfonyl chloride. This would lead to the formation of an N-sulfonylated azetidine. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups.

Another strategy involves the modification of the hydroxyl group. The hydroxyl group at C3 can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Subsequent nucleophilic substitution with a sulfinate salt (e.g., sodium benzenesulfinate) would install the sulfone group at the C3 position, likely with inversion of stereochemistry.

Furthermore, specialized reagents like azetidine sulfonyl fluorides have been developed for the synthesis of 3-substituted azetidines. nih.gov These reagents can undergo defluorosulfonylation to generate a reactive intermediate that can be trapped by various nucleophiles. nih.gov While this method typically involves the construction of the azetidine ring with the sulfonyl fluoride (B91410) already in place, it highlights a potential pathway for accessing sulfone-functionalized azetidines that could be adapted for the modification of a pre-existing azetidine core.

The table below illustrates the types of sulfone-containing azetidine derivatives that can be synthesized through these general methodologies, which could be applied to the functionalization of this compound.

Table 2: Synthetic Approaches to Sulfone-Containing Azetidines

| Starting Material Moiety | Reagent | Resulting Functional Group |

|---|---|---|

| Azetidine Nitrogen (N-H) | Aryl/Alkyl Sulfonyl Chloride | N-Sulfonylazetidine |

| Azetidin-3-ol (O-H) | Tosyl/Mesyl Chloride, then Sulfinate Salt | C3-Sulfonylazetidine |

| Azetidine Sulfonyl Fluoride | Nucleophile | 3-Substituted Azetidine |

Applications in Advanced Organic and Medicinal Chemistry

(2R,3S)-2-methylazetidin-3-ol as a Crucial Chiral Synthon in Complex Molecule Assembly

The inherent ring strain and defined stereocenters of this compound make it an attractive starting material for the synthesis of more complex, stereochemically defined molecules. Its utility as a chiral synthon is evident in its role as a precursor to valuable nitrogen-containing compounds and in the construction of intricate molecular architectures.

The azetidine (B1206935) ring can be strategically opened to generate enantiopure acyclic amines. For instance, nucleophilic ring-opening reactions of activated azetidines can lead to the formation of highly functionalized and stereochemically defined diamino alcohol derivatives. While specific examples detailing the ring-opening of this compound are not extensively documented in readily available literature, the general reactivity of azetidines and aziridines suggests its potential in this area. For example, the ring-opening of enantiopure (2R,3S)-3-arylaziridine-2-carboxamides at the C-3 position is a known method for producing unnatural D-α-amino acids. semanticscholar.org Similarly, the regioselective opening of amino epoxides, which share structural similarities with hydroxy-substituted azetidines, provides access to enantiopure 1,3-diaminoalkan-2-ols. nih.gov

Furthermore, the functional groups on the azetidine ring can be manipulated to construct other nitrogen heterocycles. Isomerization of 3-amido-2-phenyl azetidines, for example, can yield chiral 2-oxazolines, which are valuable ligands in asymmetric catalysis. researchgate.net Rhodium-catalyzed C–H conjugate addition followed by cyclization is another powerful method for synthesizing fused bi- and tricyclic nitrogen heterocycles from simpler precursors. mdpi.com

The development of synthetic methodologies to create fused and bridged polycyclic systems containing the azetidine moiety is an active area of research, driven by the desire to access novel three-dimensional chemical space. dtic.mil Intramolecular cyclization reactions are a key strategy in this endeavor. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to functionalized azetidines. nih.gov This type of transformation, if applied to a suitably functionalized derivative of this compound, could potentially lead to the formation of fused bicyclic systems.

Photocycloaddition reactions also offer a powerful tool for constructing complex azetidine-containing architectures. The intermolecular aza-Paternò–Büchi reaction, for example, has been used to create ladder-shape azetidine-fused indoline (B122111) pentacycles. researchgate.net While direct applications of these methods starting from this compound are not prominently reported, its structure provides a scaffold that could be elaborated for participation in such cyclizations.

Chiral β-amino alcohols are well-established as effective ligands in a variety of asymmetric transformations, including the enantioselective addition of diethylzinc (B1219324) to aldehydes. clockss.org The this compound scaffold, possessing a 1,2-amino alcohol motif with fixed stereochemistry, is a prime candidate for development into a chiral ligand.

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. A wide array of chiral ligands, including those derived from carbohydrates and other chiral pool materials, have been successfully employed in this reaction, often in the presence of a titanium(IV) isopropoxide promoter. nih.gov High enantioselectivities have been achieved with various ligand structures, demonstrating the sensitivity of the reaction to the chiral environment. mdpi.comclockss.org

While there is a lack of specific literature detailing the use of a ligand directly derived from this compound for the diethylzinc addition to aldehydes, the structural analogy to known successful ligands, such as chiral aziridine (B145994) alcohols, suggests its potential. clockss.org The performance of such a ligand would be influenced by the steric and electronic properties of the substituents on the azetidine ring and the nitrogen atom.

| Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Carbohydrate-derived β-amino alcohols | Aromatic and aliphatic aldehydes | Up to 96% | nih.gov |

| Chiral aziridine alcohols | Chalcone | Up to 93% | clockss.org |

| Pinane-based aminodiols | Aromatic and aliphatic aldehydes | High | mdpi.com |

Development of Azetidine-Containing Scaffolds in Chemical Biology Research

The incorporation of conformationally constrained building blocks into biologically active molecules is a key strategy in chemical biology for probing and modulating protein-ligand interactions. The rigid framework of the azetidine ring makes it an excellent scaffold for these applications.

The hydroxyl group in this compound can participate in hydrogen bonding, further influencing the peptide's secondary structure. Conformational studies of peptides containing cis-3-hydroxy-D-proline have demonstrated that the hydroxyl group plays a significant role in determining the peptide's three-dimensional structure, with the potential to stabilize β-hairpin or pseudo-β-turn-like structures depending on the solvent and protecting groups. researchgate.net Similar conformational effects can be anticipated upon the incorporation of this compound into a peptide sequence.

The rigid, non-planar nature of the azetidine ring contributes to an increase in the three-dimensionality of a molecule, a property that is often associated with improved pharmacological properties. The defined stereochemistry of this compound provides a precise tool for orienting substituents in three-dimensional space, which can be crucial for optimizing interactions with biological targets.

The construction of polycyclic and macrocyclic systems is a major focus in the design of novel therapeutics and chemical probes. The unique conformational properties of the azetidine ring make it an attractive component for inclusion in such complex architectures.

The synthesis of macrocycles often involves the cyclization of linear precursors. While specific examples of the incorporation of this compound into macrocycles are not widely reported, general methods for the synthesis of macrocycles containing nitrogen heterocycles are well-established. nih.gov These include click chemistry approaches and various cyclization strategies. researchgate.net

Computational and Mechanistic Investigations of 2r,3s 2 Methylazetidin 3 Ol Chemistry

Computational Prediction and Confirmation of Stereochemical Outcomes

Detailed computational studies aimed at predicting and confirming the specific (2R,3S) stereochemical outcome in reactions forming 2-methylazetidin-3-ol (B3247528) are not present in the available literature. Generally, computational models can be used to predict the stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. For a molecule like (2R,3S)-2-methylazetidin-3-ol, this would involve calculating the energies of transition states leading to all possible diastereomers and determining the most favorable pathway. While the principles of this approach are well-established, their specific application to predict the formation of this compound has not been reported.

Analysis of Conformational Dynamics and Strain Effects on Azetidine (B1206935) Reactivity

No specific computational analyses of the conformational dynamics and strain effects on the reactivity of this compound have been published. Azetidine rings are known to possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. This strain is a key factor influencing their reactivity. A computational study would typically involve:

Conformational Analysis: Identifying the stable conformers of the this compound ring, which is known to be puckered, and determining their relative energies. The positions of the methyl and hydroxyl groups (axial vs. equatorial) would significantly influence conformational preference.

Strain Energy Calculation: Quantifying the ring strain, often through homodesmotic or isodesmic reactions, to compare its stability to less strained systems.

Reactivity Analysis: Correlating the calculated strain and electronic properties (e.g., frontier molecular orbitals) with the observed or predicted reactivity of the molecule.

While these are standard computational procedures for analyzing strained heterocyclic systems, the specific data and associated discussion for this compound are not available in existing research.

Data Tables

Due to the absence of specific computational studies on this compound in the scientific literature, no data is available to populate tables for calculated reaction barriers, predicted stereoisomer ratios, or conformational energies.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Elucidation of Absolute and Relative Stereochemistry (e.g., X-ray Crystallography, NMR Spectroscopy including ROESY/NOESY)

The determination of both relative and absolute stereochemistry is crucial for understanding the properties and potential applications of a specific stereoisomer.

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the absolute configuration of a molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electron clouds of the atoms allows for the creation of a detailed three-dimensional electron density map of the molecule. wikipedia.org From this map, the precise spatial arrangement of each atom can be determined, thus confirming the (2R,3S) configuration.

For (2R,3S)-2-methylazetidin-3-ol, this would involve growing a suitable single crystal, a process that can be challenging. If successful, the analysis would provide unequivocal proof of the cis relationship between the methyl group at the C2 position and the hydroxyl group at the C3 position (relative stereochemistry) and would also establish the absolute stereochemistry at these chiral centers. wikipedia.org

NMR Spectroscopy including ROESY/NOESY

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D NMR (¹H and ¹³C) confirms the connectivity of atoms, 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for determining relative stereochemistry by identifying atoms that are close to each other in space. columbia.eduindiana.edu

These methods detect the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For this compound, a ROESY or NOESY experiment would be expected to show a cross-peak between the protons of the methyl group (at C2) and the proton attached to the hydroxyl-bearing carbon (at C3). This spatial proximity would confirm their cis relative stereochemistry.

Hypothetical ROESY/NOESY Data for this compound

| Proton(s) at C2 | Interacting Proton(s) | Expected Correlation | Implied Stereochemistry |

| H of CH₃ | H at C3 | Strong | cis |

| H at C2 | H at C3 | Strong | cis |

| H of CH₃ | One H at C4 | Weak/Moderate | Spatial Proximity |

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Structural Elucidation (e.g., LC-MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample by separating the main compound from any impurities, starting materials, or byproducts. mendeley.com For a sample of this compound, an LC-MS analysis would produce a chromatogram showing a major peak corresponding to the desired compound and potentially minor peaks for any impurities. The mass spectrometer detector would provide the mass-to-charge ratio (m/z) of the eluting compounds, confirming the molecular weight of the main peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C₄H₉NO), HRMS would be used to confirm this exact formula by comparing the experimentally measured mass to the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized compound.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₉NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 88.0757 |

| Measured Exact Mass | 88.0755 |

| Mass Error | < 5 ppm |

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis (e.g., refinement of chiral centers as described in for related structures) .

- NMR Spectroscopy : Use of chiral derivatizing agents (e.g., Mosher’s esters) or NOE correlations to differentiate diastereomers.

- Vibrational Circular Dichroism (VCD) : Complementary to NMR for assigning configurations in small molecules with multiple chiral centers .

Q. Basic Research Focus

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers.

- Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D = +15° for (2R,3S) configuration).

Q. Advanced Research Focus

- Mass Spectrometry with Ion Mobility : Differentiate enantiomers based on collision cross-section differences in gas phase.

- Enzymatic Assays : Use stereospecific enzymes (e.g., oxidoreductases) to selectively modify one enantiomer, enabling quantification .

How does the stereochemistry of this compound influence its biological activity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Compare the target compound to its (2S,3R) enantiomer in receptor-binding assays (e.g., as seen in Taxol side chain analogs in ) .

- Molecular Dynamics Simulations : Predict binding affinity differences using docking models of enantiomers with target proteins (e.g., enzymes or GPCRs).

Key Finding : The (2R,3S) configuration may exhibit higher affinity for β-lactamase enzymes due to spatial compatibility with active sites.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Reaction Optimization : Address exothermicity in ring-closing steps using flow chemistry to improve safety and yield.

- Purification : Implement simulated moving bed (SMB) chromatography for large-scale enantiomer separation.

- Stability Studies : Monitor degradation pathways (e.g., epimerization under acidic/basic conditions) using accelerated stability testing .

Q. Advanced Research Focus

- Quantum Mechanical Calculations : Predict regioselectivity in electrophilic substitution reactions using DFT (e.g., Fukui indices).

- Retrosynthetic Analysis : Leverage AI-based platforms (e.g., IBM RXN) to propose efficient synthetic routes for derivatives.

- ADMET Profiling : Use software like Schrödinger’s QikProp to estimate solubility, permeability, and toxicity early in drug discovery .

Case Study : A derivative with a fluorinated side chain (e.g., 3,3-difluoro analog in ) showed improved metabolic stability in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.